8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

Description

Properties

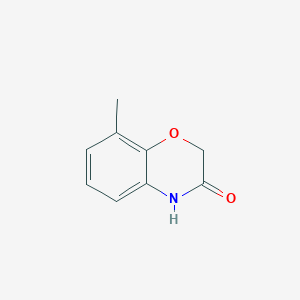

IUPAC Name |

8-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-2-4-7-9(6)12-5-8(11)10-7/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJYJSYBBLSIPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556951 |

Source

|

| Record name | 8-Methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-94-1 |

Source

|

| Record name | 8-Methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. These compounds have garnered significant interest due to their diverse pharmacological activities, including but not limited to antifungal, antidiabetic, antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1]. The strategic substitution on the benzoxazinone ring system allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. This guide focuses on a specific derivative, 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, providing a comprehensive overview of its core physicochemical characteristics. A thorough understanding of these properties is paramount for its potential development as a therapeutic agent, as they influence solubility, absorption, distribution, metabolism, and excretion (ADME).

While experimental data for this specific isomer is not extensively available in the public domain, this guide will provide a combination of confirmed identification, predicted properties from computational models, and detailed, field-proven experimental protocols for their determination. This approach offers a robust framework for researchers initiating studies on this compound.

Core Molecular Identity

The foundational step in characterizing any chemical entity is to establish its unambiguous identity.

| Identifier | Value | Source |

| Chemical Name | 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | IUPAC Nomenclature |

| CAS Number | 102065-94-1 | Chemical Abstracts Service |

| Molecular Formula | C₉H₉NO₂ | - |

| Molecular Weight | 163.17 g/mol | - |

| Canonical SMILES | CC1=CC=C2NC(=O)COC2=C1 | - |

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, in silico prediction models provide valuable initial estimates of a compound's physicochemical properties. These predictions are crucial for guiding experimental design and hypothesis generation.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | Not available | Influences formulation and stability. |

| Boiling Point (°C) | Not available | Relevant for purification and stability at high temperatures. |

| logP (Octanol-Water Partition Coefficient) | 1.3 - 1.5 | A measure of lipophilicity, affecting membrane permeability and solubility. |

| Water Solubility | Not available | Crucial for absorption and formulation of aqueous dosage forms. |

| pKa (Acid Dissociation Constant) | Acidic: ~9.0-10.0; Basic: Not significant | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

Note: The predicted values for logP and pKa are derived from computational models and should be confirmed experimentally.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized, self-validating experimental protocols for the precise determination of the key physicochemical properties of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The rationale behind each methodological choice is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

Causality of Experimental Choice: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely adopted, reliable, and material-sparing technique.

Detailed Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Micro Boiling Point Determination Workflow.

Aqueous Solubility Determination (Shake-Flask Method)

Causality of Experimental Choice: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It ensures that an equilibrium is reached between the solid compound and its saturated solution, providing a reliable measure of its intrinsic solubility.

Detailed Step-by-Step Methodology:

-

Sample Preparation: An excess amount of solid 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is added to a known volume of purified water or a relevant buffer in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination (Potentiometric Titration)

Causality of Experimental Choice: Potentiometric titration is a highly accurate and precise method for determining the pKa of ionizable compounds. It directly measures the change in pH of a solution as a titrant is added, allowing for the identification of the half-equivalence point where pH equals pKa.

Detailed Step-by-Step Methodology:

-

Solution Preparation: A known concentration of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa Determination via Potentiometric Titration.

logP Determination (HPLC Method)

Causality of Experimental Choice: The HPLC method for logP determination is a rapid and efficient alternative to the traditional shake-flask method. It correlates the retention time of a compound on a reversed-phase HPLC column with its lipophilicity. This method is particularly useful for screening multiple compounds.

Detailed Step-by-Step Methodology:

-

Standard Selection: A series of standard compounds with known logP values that bracket the expected logP of the test compound are chosen.

-

Chromatographic Conditions: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration Curve: The retention times of the standard compounds are measured, and a calibration curve of log(retention factor) versus known logP is plotted.

-

Sample Analysis: 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is injected under the same chromatographic conditions, and its retention time is determined.

-

logP Calculation: The logP of the test compound is calculated from its retention time using the calibration curve.

Caption: HPLC-based logP Determination Workflow.

Expected Spectral Characteristics

Spectroscopic analysis is indispensable for structural elucidation and confirmation. Based on the structure of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and data from similar compounds, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

-

Aromatic Protons: Three protons on the benzene ring are expected to appear as multiplets or distinct doublets and triplets in the aromatic region (typically δ 6.5-8.0 ppm). The position and coupling patterns will be influenced by the 8-methyl and the benzoxazinone ring.

-

Methylene Protons (-O-CH₂-C=O): A singlet is expected for the two protons of the methylene group adjacent to the oxygen and carbonyl, likely in the range of δ 4.5-5.0 ppm.

-

Amine Proton (-NH-): A broad singlet corresponding to the amide proton is expected, the chemical shift of which can be variable and concentration-dependent.

-

Methyl Protons (-CH₃): A singlet for the three protons of the methyl group at the 8-position will likely appear in the upfield region of the aromatic spectrum (around δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-C=O): A characteristic peak for the lactam carbonyl carbon is expected in the downfield region, typically around δ 160-170 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated in the range of δ 110-150 ppm. The carbon attached to the methyl group and the carbons of the benzoxazinone ring will have characteristic shifts.

-

Methylene Carbon (-O-CH₂-C=O): The methylene carbon should appear in the range of δ 60-70 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon is expected to resonate in the upfield region, typically around δ 15-25 ppm.

FTIR Spectroscopy

-

N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (lactam) stretching vibration should be present around 1670-1690 cm⁻¹.

-

C-O-C Stretch: Asymmetric and symmetric C-O-C stretching vibrations of the ether linkage are expected in the fingerprint region, typically around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

-

Aromatic C=C and C-H Stretches: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching will be observed just above 3000 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 163. The fragmentation pattern will likely involve the characteristic losses from the benzoxazinone ring system, such as the loss of CO, and cleavages of the heterocyclic ring.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical characteristics of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. While a notable gap exists in the publicly available experimental data for this specific molecule, the provided predicted values and detailed experimental protocols offer a solid foundation for researchers. The elucidation of these properties is a critical step in the journey of drug discovery and development, enabling a rational, data-driven approach to harnessing the therapeutic potential of the benzoxazinone scaffold. The methodologies outlined herein are robust, widely accepted, and designed to yield high-quality, reproducible data, thereby ensuring scientific integrity in future investigations of this promising compound.

References

-

Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[2]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. [Link]

Sources

- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2037-95-8 CAS MSDS (2H-1,3-Benzoxazine-2,4(3H)-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 102065-94-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 102065-94-1), a heterocyclic compound belonging to the 1,4-benzoxazinone class. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document consolidates available information and provides expert-driven predictions based on established chemical principles and data from structurally analogous compounds. The guide covers the compound's identification, predicted physicochemical properties, plausible synthetic routes, expected spectroscopic signatures (NMR, IR, Mass Spectrometry), a discussion of potential biological activities based on the broader benzoxazinone scaffold, and essential safety and handling information. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds in medicinal chemistry and drug discovery.

Compound Identification and Physicochemical Properties

8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a substituted benzoxazinone with a methyl group at the 8-position of the aromatic ring. The core structure, a 1,4-benzoxazin-3-one, is a privileged scaffold found in a variety of biologically active molecules.[1][2]

| Property | Predicted Value/Information | Source |

| CAS Number | 102065-94-1 | [Vendor Information] |

| Molecular Formula | C₉H₉NO₂ | [Calculated] |

| Molecular Weight | 163.17 g/mol | [Calculated] |

| Appearance | Expected to be a solid at room temperature | [Analogy to related compounds][3] |

| Solubility | Predicted to be soluble in common organic solvents like methanol, DMSO, and DMF | [Analogy to related compounds] |

Plausible Synthetic Pathways

A proposed synthetic route would start from 2-amino-3-methylphenol and an appropriate chloro- or bromoacetylating agent.

Diagram 1: Proposed Synthesis of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

A plausible synthetic pathway to the target compound.

Experimental Protocol (Predictive)

-

Acylation: To a solution of 2-amino-3-methylphenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, an equimolar amount of chloroacetyl chloride is added dropwise. A non-nucleophilic base, such as triethylamine or pyridine, is included to scavenge the HCl byproduct. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: The reaction mixture is washed with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(2-hydroxy-6-methylphenyl)-2-chloroacetamide intermediate. Purification can be achieved by recrystallization or column chromatography.

-

Cyclization: The intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone. A base, such as potassium carbonate or sodium hydride, is added to facilitate the intramolecular Williamson ether synthesis. The reaction is heated to promote cyclization.

-

Final Product Isolation and Purification: After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The final product, 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, can be purified by recrystallization or flash column chromatography.

Predicted Spectroscopic Data

Direct spectroscopic data for 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is not available in the public domain. However, we can predict the key spectral features based on data from analogous compounds, such as 6-methyl-2H-1,4-benzoxazin-3(4H)-one, and general principles of spectroscopy.[6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazine ring, the methyl protons, and the N-H proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH (H5, H6, H7) | 6.8 - 7.2 | m | |

| -O-CH₂- | ~4.6 | s | |

| -CH₃ | ~2.3 | s | |

| -NH- | 8.0 - 10.0 | br s |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| Aromatic C-O | 140 - 145 |

| Aromatic C-N | 130 - 135 |

| Aromatic C-CH₃ | 125 - 130 |

| Aromatic CH | 115 - 125 |

| -O-CH₂- | 65 - 70 |

| -CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by characteristic absorptions of the amide and aromatic functionalities.[7]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | 1670 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-O Stretch | 1200 - 1250 | Strong |

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, the molecular ion peak [M]⁺ should be observed at m/z 163. Key fragmentation patterns for benzoxazinones typically involve the loss of CO, followed by further fragmentation of the heterocyclic ring.[8][9]

Diagram 2: Predicted Mass Spectrometry Fragmentation

Predicted fragmentation pathway for the target compound.

Potential Biological Activity and Applications

The 1,4-benzoxazin-3-one scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] While there are no specific studies on the 8-methyl derivative, research on analogous compounds suggests several potential applications.

-

Antifungal and Herbicidal Activity: Many benzoxazinone derivatives have demonstrated potent antifungal and herbicidal properties.[1][10][11][12] The substitution pattern on the aromatic ring can significantly influence this activity.

-

Central Nervous System (CNS) Activity: Certain 1,4-benzoxazin-3-one derivatives have been investigated for their effects on the central nervous system, including potential as 5-HT1A receptor antagonists.[13]

-

Anti-inflammatory and Antioxidant Properties: The benzoxazinone core has been associated with anti-inflammatory and antioxidant effects in various studies.[14][15]

-

Anticancer Activity: Some derivatives have been explored for their potential as anticancer agents.[14]

The introduction of a methyl group at the 8-position could modulate the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its interaction with biological targets. Further research is required to elucidate the specific biological profile of 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Safety and Handling

Specific safety data for CAS No. 102065-94-1 is not available. Therefore, this compound should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 102065-94-1) is a member of the pharmacologically relevant benzoxazinone family. While specific experimental data for this compound is scarce, this guide provides a robust, predictive framework for its synthesis, characterization, and potential biological relevance based on established chemical principles and data from analogous structures. It is our hope that this guide will serve as a valuable starting point for researchers and stimulate further investigation into the properties and applications of this and related compounds.

References

-

Cuyckens, F., & Claeys, M. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-1066. [Link]

-

Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

-

Kwiecień, H., & Olejniczak, T. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-1066. [Link]

-

González-Gálvez, D., et al. (2021). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 26(21), 6439. [Link]

-

Gawalska, A., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379. [Link]

-

Li, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1204009. [Link]

-

Kavtaradze, N. N., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 289-297. [Link]

-

Allard, P. M., et al. (2014). Supporting Information for: UHPLC-QTOF-MS/MS based metabolomics and 1H-NMR profiling of maize leaves reveal the importance of benzoxazinoids in plant-insect interactions. Metabolomics, 10, 846-859. [Link]

-

Fray, A. H., & Macías, F. A. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural Product Reports, 26(4), 478-489. [Link]

-

Reddy, G. J., & Rao, K. S. (2014). 1,4-Benzoxazin-3(4H)-one (1) and its biologically active derivatives. Heterocyclic Communications, 20(6), 387-396. [Link]

-

Al-Tel, T. H. (2007). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 12(4), 846-852. [Link]

-

Venkatapathy, K., et al. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. New Journal of Chemistry, 43(3), 1367-1377. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of 1,4-Benzoxazin-3-ones. [Link]

-

Wang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13, 1541818. [Link]

-

El-Malah, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[8][16]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3086. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of benzoxazine monomers. [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2013). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. Journal of Basrah Researches (Sciences), 39(3), 1-10. [Link]

-

Zhang, L., & Zhang, S. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Synthesis, 55(19), 3179-3185. [Link]

-

Kumar, R., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 666-686. [Link]

-

ResearchGate. (n.d.). IR spectra of benzoxazine monomers. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][8][9]oxazine. [Link]

-

Okoro, U. C., & Ibe, C. O. (2015). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 4(9), 237-241. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2012). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds with 3,4-dihydro-2H-pyran. RSC Advances, 2(2), 529-532. [Link]

-

Kumar, R., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4646. [Link]

-

Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications, 19(6), 387-396. [Link]

-

Li, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1204009. [Link]

-

Śmist, M., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 148-156. [Link]

-

Organic Chemistry Portal. (2017). Benzoxazinone synthesis. [Link]

-

CP Lab Safety. (n.d.). 6-Methyl-2H-1, 4-benzoxazin-3(4H)-one, min 98%, 5 grams. [Link]

-

Games, D. E., et al. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmacy and Pharmacology, 48(2), 223-227. [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

-

CP Lab Safety. (n.d.). 6-Methyl-2H-1, 4-benzoxazin-3(4H)-one, min 98%, 5 grams. [Link]

Sources

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. 1,4-Benzoxazin-3-one synthesis [organic-chemistry.org]

- 5. Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fateallchem.dk [fateallchem.dk]

- 10. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 12. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE: Structure, Synthesis, and Biological Potential

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and potential biological significance of the heterocyclic compound, 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the nuanced chemical and biological properties of substituted benzoxazinones.

Introduction and Significance

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds.[1][2] These structures have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include antifungal, antidiabetic, antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3] The strategic placement of substituents on the benzoxazinone core can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on the 8-methyl derivative, a less-explored member of this family, to provide a theoretical and practical framework for its synthesis and potential applications.

Molecular Structure and Physicochemical Properties

The foundational structure of 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with a methyl group substituted at the 8-position of the bicyclic system.

IUPAC Name: 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Molecular Formula: C₉H₉NO₂

Molecular Weight: 163.17 g/mol

The introduction of a methyl group at the C8 position is expected to subtly influence the molecule's lipophilicity, steric profile, and metabolic stability compared to the unsubstituted parent compound. These modifications can have significant implications for its pharmacokinetic and pharmacodynamic properties.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Melting Point (°C) | 175-185 | The parent compound, 2H-1,4-benzoxazin-3(4H)-one, has a melting point of 173-175 °C. The addition of a methyl group is expected to slightly increase the melting point due to increased molecular weight and potential for more efficient crystal packing. |

| LogP | ~1.5 - 2.0 | The parent compound has a calculated XLogP3 of 0.9.[4] The addition of a methyl group generally increases the LogP value, suggesting enhanced lipophilicity. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | The parent compound is soluble in methanol. The increased lipophilicity of the 8-methyl derivative would likely decrease its aqueous solubility while maintaining good solubility in organic solvents. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Identical to the parent compound. |

| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Ether oxygen) | Identical to the parent compound. |

Proposed Synthesis Protocol

The proposed synthesis involves a two-step process: N-alkylation of 2-amino-3-methylphenol with an ethyl haloacetate followed by intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-hydroxy-6-methylphenyl)amino)acetate

-

To a stirred solution of 2-amino-3-methylphenol (1.0 eq) in a suitable solvent such as anhydrous ethanol or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 eq).

-

To this suspension, add ethyl bromoacetate or ethyl chloroacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired N-alkylated intermediate.

Step 2: Intramolecular Cyclization to 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

-

Dissolve the purified ethyl 2-((2-hydroxy-6-methylphenyl)amino)acetate (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

-

Add a catalytic amount of a base, such as sodium ethoxide or potassium tert-butoxide, to facilitate the intramolecular cyclization.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the structure and data from analogous compounds.

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (3H): Multiplets in the range of δ 6.8-7.2 ppm.

-

Methylene Protons (-O-CH₂-C=O) (2H): A singlet around δ 4.5-4.7 ppm.

-

Amide Proton (-NH-) (1H): A broad singlet around δ 10.0-10.5 ppm (in DMSO-d₆).

-

Methyl Protons (-CH₃) (3H): A singlet around δ 2.2-2.4 ppm.

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Carbonyl Carbon (-C=O): A signal around δ 165-170 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-150 ppm.

-

Methylene Carbon (-O-CH₂-C=O): A signal around δ 65-70 ppm.

-

Methyl Carbon (-CH₃): A signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy (KBr pellet or thin film):

-

N-H Stretch: A sharp peak around 3200-3300 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption band around 1680-1700 cm⁻¹.

-

C-O-C Stretch (Ether): A characteristic peak in the region of 1200-1250 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

Mass Spectrometry (Electron Impact - EI):

-

Molecular Ion (M⁺): An intense peak at m/z = 163.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of CO, CH₃, and other characteristic fragments of the benzoxazinone ring system.

Potential Biological Activities and Mechanism of Action

The biological profile of 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has not been explicitly reported. However, based on the extensive research on the 1,4-benzoxazin-3-one scaffold, several potential therapeutic applications can be hypothesized.

Structure-Activity Relationship (SAR) Insights

Studies on various substituted benzoxazinones have revealed that the nature and position of the substituent on the benzene ring are critical for biological activity.[5][6] For instance, electron-donating or withdrawing groups can modulate the electronic properties of the aromatic ring, thereby influencing receptor binding or enzyme inhibition. The 8-methyl group, being a weakly electron-donating group, might enhance activities where increased electron density on the aromatic ring is favorable.

Potential Therapeutic Targets

-

Central Nervous System (CNS): Several 1,4-benzoxazin-3-one derivatives have shown affinity for serotonin (5-HT₁ₐ and 5-HT₂ₐ) and dopamine (D₂) receptors, suggesting potential applications as anxiolytics, antidepressants, or antipsychotics.[7][8] The 8-methyl group could modulate the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.

-

Anticancer Activity: The benzoxazinone core has been explored for its anticancer properties. The mechanism of action could involve various pathways, including the inhibition of kinases or interaction with DNA.

-

Antimicrobial and Antifungal Activity: The 1,4-benzoxazin-3-one skeleton is present in some known antimicrobial and antifungal agents.[2] The 8-methyl derivative could be investigated for its efficacy against a panel of pathogenic microbes.

Proposed Mechanism of Action (Hypothetical)

Given the structural similarity to known CNS-active agents, a plausible mechanism of action for 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE could involve its interaction with neurotransmitter receptors.

Caption: Hypothetical interaction with a G-protein coupled receptor.

Conclusion

8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE represents an intriguing yet under-investigated molecule within the broader class of biologically active benzoxazinones. This guide has provided a comprehensive theoretical framework for its molecular structure, a plausible and detailed synthetic protocol, predicted spectroscopic characteristics, and a discussion of its potential biological activities based on established structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further experimental investigation into the synthesis and pharmacological evaluation of this promising compound.

References

-

Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Varela, R. M. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

-

Universidad de Cádiz. (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Retrieved from [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2011). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry, 1(1), 6-11. [Link]

-

Kowalski, P., Niedbala, H., & Gumieniczek, A. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379. [Link]

-

Kim, J. H., Lee, J. Y., & Lee, Y. S. (2016). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 14(3), 856-860. [Link]

-

El-Gamal, M. I., Al-Ameen, M. A., Al-Mahmoudy, A. M., Abdel-Maksoud, M. S., & Al-Said, M. S. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3097. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Jiang, H. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373305. [Link]

-

Wang, Y., Li, Y., Zhang, Y., & Liu, X. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1226924. [Link]

-

Khan, M. A., & Khan, M. T. (2014). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3449-3456. [Link]

-

PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

Sources

- 1. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]

- 2. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Technical Guide

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This technical guide outlines a comprehensive, tiered strategy for the preliminary biological screening of a novel derivative, 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The directive of this guide is to furnish researchers, scientists, and drug development professionals with a robust framework for the initial evaluation of this compound. The narrative emphasizes the causal logic behind experimental choices, ensuring each protocol is a self-validating system. This guide is grounded in established scientific principles and methodologies, providing detailed, step-by-step protocols for a cascade of in vitro assays, beginning with foundational cytotoxicity assessments and progressing to targeted screens for anti-inflammatory and antimicrobial activities. Furthermore, the importance of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is discussed to ensure the early identification of compounds with favorable drug-like properties.[2] Data presentation is standardized through structured tables, and complex workflows are elucidated with custom-generated diagrams to enhance clarity and reproducibility.

Introduction: The Rationale for Screening

The benzoxazinone core is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological effects.[3][4] The introduction of a methyl group at the 8-position of the 3,4-dihydro-2H-1,4-benzoxazin-3-one backbone may modulate its physicochemical properties, potentially enhancing its potency, selectivity, or pharmacokinetic profile. A preliminary screening cascade is therefore essential to elucidate the biological potential of this novel chemical entity.

This guide proposes a logical, three-tiered screening approach:

-

Tier 1: Foundational Cytotoxicity Screening. To establish a baseline of the compound's effect on cell viability and to determine appropriate concentration ranges for subsequent assays.[5][6]

-

Tier 2: Targeted Bioactivity Screening. Based on the known pharmacological profile of the benzoxazinone class, this tier will focus on evaluating anti-inflammatory and antimicrobial activities.[1][7]

-

Tier 3: Early ADME Profiling. To provide an initial assessment of the compound's drug-like properties, which is crucial for identifying candidates with a higher probability of success in later developmental stages.[8][9]

This structured approach ensures a cost-effective and scientifically rigorous initial evaluation, generating the critical data necessary to justify further investigation into this promising compound.

Physicochemical Properties

A preliminary understanding of the physicochemical properties of a compound is crucial as they influence its absorption, distribution, metabolism, and excretion.[10] For the related compound, 4-methyl-2H-1,4-benzoxazin-3(4H)-one, the following properties have been predicted:

| Property | Predicted Value | Source |

| Molecular Weight | 163.173 g/mol | [11] |

| Normal Boiling Point | 282.65 °C | [11] |

| Melting Point | 57.5 °C | [11] |

| Critical Temperature | 520.951 °C | [11] |

| Critical Pressure | 40.1084 bar | [11] |

These values suggest a small molecule with drug-like characteristics. The predicted properties for 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one are expected to be similar.

Tier 1: Foundational Cytotoxicity Screening

The initial step in evaluating any new compound is to assess its cytotoxicity to establish a therapeutic window and guide dose selection for subsequent bioassays.[12] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

MTT Assay Protocol

Objective: To determine the concentration of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one that reduces the viability of a cell culture by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one in complete culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | IC50 (µM) of Doxorubicin (Positive Control) |

| A549 | Lung | Experimental Data | Experimental Data |

| MCF-7 | Breast | Experimental Data | Experimental Data |

| HCT116 | Colon | Experimental Data | Experimental Data |

Tier 2: Targeted Bioactivity Screening

Based on the established activities of the benzoxazinone scaffold, the following targeted screens are recommended.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. A common in vitro model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[13][14]

Objective: To evaluate the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

LPS (Lipopolysaccharide)

-

8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with non-toxic concentrations of the compound (determined from Tier 1) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[15][16] A preliminary screen against a panel of pathogenic bacteria and fungi is a critical step.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well microplates

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Bioactivity

Anti-inflammatory Activity

| Assay | IC50 (µM) of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | IC50 (µM) of Dexamethasone (Positive Control) |

| NO Inhibition | Experimental Data | Experimental Data |

Antimicrobial Activity

| Microbial Strain | Gram Stain/Type | MIC (µg/mL) of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus | Gram-positive | Experimental Data | Experimental Data (Ciprofloxacin) |

| Escherichia coli | Gram-negative | Experimental Data | Experimental Data (Ciprofloxacin) |

| Candida albicans | Fungus | Experimental Data | Experimental Data (Fluconazole) |

Tier 3: Early ADME Profiling

Early assessment of ADME properties helps to identify compounds with a higher likelihood of success in preclinical and clinical development.[17][2]

Key In Vitro ADME Assays

-

Solubility: Determines the maximum concentration of a compound that can dissolve in a given solvent. Poor solubility can lead to poor absorption and bioavailability.

-

Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes (e.g., using liver microsomes).[18] High metabolic instability can result in rapid clearance and low in vivo exposure.

-

Cell Permeability: Evaluates the ability of a compound to cross cell membranes, often using Caco-2 cell monolayers as a model of the intestinal barrier.[18]

-

Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect.

These assays are typically conducted in a high-throughput format by specialized contract research organizations.

Mandatory Visualizations

Workflow for Preliminary Screening

Caption: A tiered workflow for the preliminary screening of a novel compound.

Logic for Anti-inflammatory Screening

Caption: The signaling pathway for LPS-induced nitric oxide production.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the preliminary screening of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. By following this tiered approach, researchers can efficiently and effectively evaluate the cytotoxic, anti-inflammatory, and antimicrobial potential of this novel compound, while also gaining early insights into its drug-like properties. The data generated from this screening cascade will be instrumental in making informed decisions regarding the future development of this promising molecule as a potential therapeutic agent.

References

-

The impact of early ADME profiling on drug discovery and development strategy. (URL: [Link])

-

Early Hit-to-Lead ADME screening bundle. (URL: [Link])

-

Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. (URL: [Link])

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (URL: [Link])

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (URL: [Link])

-

Rapid in vitro early ADME and PK screening followed with lead optimization support. (URL: [Link])

-

Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (URL: [Link])

-

In Vitro ADME Assays. (URL: [Link])

-

Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (URL: [Link])

-

Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials? (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (URL: [Link])

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (URL: [Link])

-

Synthesis and Screening of some benzoxazinone derivatives. (URL: [Link])

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (URL: [Link])

-

Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. (URL: [Link])

-

Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (URL: [Link])

-

Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (URL: [Link])

-

Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (URL: [Link])

-

Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (URL: [Link])

-

Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (URL: [Link])

-

3,4-dihydro-2H-1,4-benzoxazine - Physico-chemical Properties. (URL: [Link])

-

Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists. (URL: [Link])

-

methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | C10H11NO3 | CID 16244461. (URL: [Link])

-

Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. (URL: [Link])

-

Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[17][13]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (URL: [Link])

-

Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. (URL: [Link])

-

Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). (URL: [Link])

-

(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (URL: [Link])

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (URL: [Link])

-

2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (URL: [Link])

-

8-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][17][13]oxazine. (URL: [Link])

-

Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[17][13]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (URL: [Link])

-

Identification of 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives as potassium channel activators and anti-inflammatory agents. (URL: [Link])

-

Thermophysical Properties of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. (URL: [Link])

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 6. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labs.iqvia.com [labs.iqvia.com]

- 9. admescope.com [admescope.com]

- 10. chembk.com [chembk.com]

- 11. chem-casts.com [chem-casts.com]

- 12. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]

- 18. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

A Senior Scientist's Guide to the Discovery and Isolation of Novel Benzoxazinone Derivatives

Introduction: The Enduring Potential of the Benzoxazinone Scaffold

Benzoxazinones are a class of heterocyclic compounds that have consistently captured the attention of medicinal chemists and natural product researchers.[1][2][3] Naturally occurring in various plants, particularly in the grass family (Poaceae), they serve as crucial defense compounds against insects and microbial pathogens.[4][5][6][7] Beyond their natural roles, the benzoxazinone scaffold has proven to be a versatile framework for the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][8][9][10]

The continuous search for novel bioactive molecules makes the discovery of new benzoxazinone derivatives a high-priority endeavor in drug development. However, the process is fraught with challenges, most notably the frequent rediscovery of known compounds, which consumes valuable time and resources.

This in-depth technical guide provides a modern, field-proven framework for the efficient discovery and isolation of novel benzoxazinone derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. We will explore a strategic workflow from bioprospecting to structural elucidation, emphasizing advanced techniques and self-validating methodologies to ensure scientific integrity and accelerate the path to discovery.

Chapter 1: Natural Occurrence and Biosynthesis

Understanding where to find benzoxazinones and how they are made is the logical starting point for any discovery program.

Key Botanical Sources

Benzoxazinoids are well-characterized secondary metabolites in gramineous plants like maize (Zea mays), wheat (Triticum aestivum), and rye.[4][5] However, they also occur sporadically in several eudicot species, suggesting that the biosynthetic pathway has evolved independently multiple times in the plant kingdom.[6][11] This evolutionary divergence presents a compelling opportunity for discovering structurally unique derivatives from less-explored botanical families such as Acanthaceae, Lamiaceae, and Ranunculaceae.[2][11]

The Benzoxazinoid Biosynthetic Pathway

The biosynthesis of benzoxazinoids is a well-elucidated pathway that branches from primary metabolism.[6] In maize, the pathway begins with indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis.[7][11] A series of enzymes, including cytochrome P450 monooxygenases (encoded by Bx2-Bx5 genes), catalyze consecutive hydroxylations and modifications to form the core benzoxazinone structure, such as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one).[4][6][7] This core is often glucosylated to reduce autotoxicity and stored in the plant's vacuoles.[6][7]

Scientist's Note: Knowledge of the biosynthetic pathway is not merely academic. It informs our extraction strategy. The presence of glucosylated derivatives, for example, necessitates the use of polar solvents during extraction and may require an enzymatic hydrolysis step to isolate the aglycone core.

}

Simplified overview of the benzoxazinoid biosynthetic pathway in maize.

Chapter 2: A Modern Framework for Discovery and Isolation

An efficient workflow is critical to maximize the chances of discovering novel compounds while minimizing redundant efforts. Our framework is built on a "fail-fast" principle, integrating early-stage identification of known compounds.

}

The modern workflow for novel benzoxazinone discovery.

Advanced Extraction Techniques

The goal of extraction is to efficiently remove the target compounds from the complex plant matrix. While traditional methods like maceration or Soxhlet extraction are viable, modern techniques offer significant advantages in terms of speed, efficiency, and reduced solvent consumption.[12]

| Technique | Principle | Advantages | Considerations |

| Solvent Extraction | Dissolving compounds using solvents of varying polarity.[12][13] | Simple, cost-effective, well-established.[13] | Time-consuming, large solvent volume, potential for thermal degradation of labile compounds.[12] |

| Microwave-Assisted (MAE) | Uses microwave energy to rapidly heat the solvent and sample, rupturing cell walls.[14] | High speed, reduced solvent use, improved yield.[14] | Requires specialized equipment; potential for localized overheating. |

| Ultrasound-Assisted (UAE) | High-frequency sound waves create cavitation bubbles that disrupt cell walls, enhancing mass transfer.[14] | Efficient at room temperature (good for thermolabile compounds), fast, lower energy consumption. | Can generate free radicals; sonotrode placement is critical for reproducibility. |

| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent, which has properties of both a liquid and a gas.[13][14] | High selectivity (tunable by pressure/temperature), no solvent residue, environmentally friendly.[13] | High initial equipment cost; best suited for non-polar to moderately polar compounds. |

Expertise in Action: For benzoxazinone glucosides, a sequential extraction might be optimal. Start with SFE to remove lipids and non-polar compounds, followed by MAE with a methanol/water mixture to efficiently extract the polar glycosides. This multi-step approach yields a cleaner extract, simplifying downstream purification.

Dereplication: The "Fail-Fast" Approach

Dereplication is the process of rapidly identifying known compounds in a crude extract or fraction at an early stage.[15][16] This is arguably the most critical step for saving resources. The primary tool for modern dereplication is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS/MS).[17][18]

Protocol: LC-MS/MS Dereplication

-

Sample Preparation: Dilute the crude extract or fraction in a suitable solvent (e.g., 50% Methanol/Water).

-

Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a water/acetonitrile gradient.

-

Mass Spectrometry:

-

Acquire data in both positive and negative ion modes.

-

Use a data-dependent acquisition (DDA) method: A full MS scan identifies parent ions, which then trigger fragmentation (MS/MS) scans for the most intense ions.

-

-

Data Analysis:

-

Trustworthiness Check: A match is considered high-confidence only if the accurate mass is within a 5 ppm error margin and the experimental MS/MS spectrum shows a high similarity score to the database spectrum. Any feature that does not match a known benzoxazinone (or related compound) is flagged as a putative novel derivative worthy of isolation.

Chromatographic Purification

Once a fraction containing a putative novel compound is identified, the focus shifts to purification. This is typically a multi-step process.

-

Initial Fractionation (Flash Chromatography): The crude extract is first separated into simpler fractions using column chromatography with a stationary phase like silica gel.[19] This step removes bulk impurities and groups compounds by polarity.

-

Final Purification (Preparative HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for isolating pure compounds.[19] The fraction of interest from the flash column is injected onto a preparative scale HPLC column.

-

Column Choice: A C18 reverse-phase column is the workhorse for most benzoxazinone derivatives.

-

Method Development: The key is to develop a solvent gradient (typically water and acetonitrile/methanol) that provides good separation between the target compound and any remaining impurities. This is first optimized on an analytical scale before being scaled up to the preparative system.

-

Chapter 3: Structural Elucidation of Novel Derivatives

With a pure compound in hand (>95% purity by analytical HPLC), the final step is to determine its exact chemical structure. This requires a combination of spectroscopic techniques.[20][21]

}

The logical integration of spectroscopic data for structure elucidation.

Mass Spectrometry (MS)

-

High-Resolution Electrospray Ionization MS (HRES-MS): This is the first step. It provides an extremely accurate mass measurement of the molecule, which is used to calculate its unique molecular formula (e.g., C₁₅H₁₇NO₇). This data must be compatible with any proposed structure.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for determining the precise atomic connectivity and stereochemistry of a molecule.[20][22][23][24] A standard dataset is acquired for any novel compound.

-

¹H NMR (Proton): Reveals the number and type of hydrogen environments in the molecule.[22] Chemical shifts indicate the electronic environment, and coupling patterns show which protons are adjacent to each other.

-

¹³C NMR (Carbon): Determines the number and type of carbon atoms (e.g., C=O, C=C, CH, CH₂, CH₃).[22]

-

2D NMR - COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, helping to piece together fragments of the molecule (spin systems).[24]

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to.[24]

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular backbone. It shows correlations between protons and carbons that are 2-3 bonds away, allowing the connection of the fragments identified from COSY.[24]

-

2D NMR - NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, even if they are not connected through bonds. This is crucial for determining the relative stereochemistry of the molecule.

By systematically interpreting these spectra, a scientist can piece together the complete, unambiguous structure of the novel benzoxazinone derivative.

Conclusion

The discovery of novel benzoxazinone derivatives remains a fertile ground for pharmaceutical and agrochemical research.[25][26] Success in this field no longer relies on serendipity but on a systematic and intelligent workflow. By integrating advanced extraction methods, prioritizing early-stage dereplication with LC-MS/MS, and employing a full suite of modern NMR techniques for structural elucidation, research teams can significantly enhance the efficiency and output of their discovery programs. This guide provides a robust, scientifically-grounded framework to navigate the complexities of natural product isolation and confidently identify the next generation of bioactive benzoxazinone compounds.

References

-

Frey, M., Chomet, P., Glawischnig, E., et al. (1997). Analysis of a chemical plant defense mechanism in grasses. Science. Available at: [Link] (Note: Specific article URL may require subscription).

-

Nomura, T., Ishihara, A., Imaishi, H., et al. (2003). Molecular characterization and chromosomal localization of cytochrome P450 genes involved in the biosynthesis of cyclic hydroxamic acids in wheat. Plant Physiology. Available at: [Link]

-

PharmiWeb.com. (2024). Advanced Methods for Natural Product Extraction. Available at: [Link]

-

The Relevance Of Chemical Dereplication In Microbial Natural Product Screening. (n.d.). MDPI. Available at: [Link]

-

Kumar, A., Kumar, A., & Singh, P. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

-

Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. The Pharma Innovation Journal. Available at: [Link]

-

ACS Omega. (2024). A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources. Available at: [Link]

-

Dossey, A. T., & Edison, A. S. (2016). Structural Analysis of Natural Products. Analytical Chemistry. Available at: [Link]

-

MDPI. (n.d.). Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review. Available at: [Link]

-

Edrada-Ebel, R. (2012). Metabolomics and dereplication strategies in the discovery of natural product derived drugs. Revista Brasileira de Farmacognosia. Available at: [Link]

-

Perez, N. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Journal of Pharmacognosy and Natural Products. Available at: [Link]

-

Zhang, R., et al. (2024). A two-stage MS feature dereplication strategy for natural products discovery. ChemRxiv. Available at: [Link]

-

Schmelz, E. A., et al. (2023). Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. PNAS. Available at: [Link]

-

Frey, M., Schullehner, K., Dick, R., et al. (2009). Benzoxazinoid biosynthesis, a model for evolution of secondary metabolic pathways in plants. Phytochemistry. Available at: [Link]

-

ResearchGate. (n.d.). Metabolomics and Dereplication Strategies in Natural Products. Available at: [Link]

-

IntechOpen. (2021). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Available at: [Link]

-

Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Available at: [Link]

-

Mongolian Journal of Chemistry. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Available at: [Link]

-

KEGG. (n.d.). Benzoxazinoid biosynthesis - Reference pathway. Available at: [Link]

-

ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available at: [Link]

-

Pure and Applied Chemistry. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available at: [Link]

-

PubMed. (2025). Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. Available at: [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available at: [Link]

-

Khan, T., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. Available at: [Link]

-

Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

-